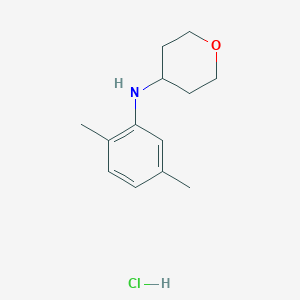

N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)14-12-5-7-15-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWAVNWBYCNMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Tetrahydropyran-4-one

The primary synthetic pathway involves reductive amination between tetrahydropyran-4-one and 2,5-dimethylaniline . This one-pot reaction proceeds via imine formation followed by reduction to the secondary amine.

Mechanism :

- Imine Formation : The ketone group of tetrahydropyran-4-one reacts with the primary amine of 2,5-dimethylaniline under acidic conditions to form an imine intermediate.

- Reduction : The imine is reduced using boron-based hydrides (e.g., sodium cyanoborohydride, NaBH3CN) or sodium triacetoxyborohydride (STAB) to yield the secondary amine.

Representative Procedure :

A mixture of tetrahydropyran-4-one (1.0 equiv, 10.0 g, 99.8 mmol), 2,5-dimethylaniline (1.2 equiv, 14.2 g, 119.8 mmol), and acetic acid (2.0 equiv, 12.0 mL, 199.6 mmol) in methanol (150 mL) is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 equiv, 9.4 g, 149.7 mmol) is added portionwise, and the reaction is stirred for 18 hours. The mixture is quenched with 1 M NaOH (100 mL), extracted with dichloromethane (3 × 50 mL), dried over MgSO4, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford N-(2,5-dimethylphenyl)oxan-4-amine as a pale-yellow oil.

Key Variables :

Alternative Alkylation Pathways

While less common, alkylation strategies may be employed using preformed oxan-4-amine derivatives:

Method A : Nucleophilic substitution of 4-bromooxane with 2,5-dimethylaniline under basic conditions.

Method B : Buchwald-Hartwig coupling of oxan-4-amine with 2,5-dimethylbromobenzene using palladium catalysts.

These methods are limited by lower yields (<50%) and stringent anhydrous requirements compared to reductive amination.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reductive amination efficiency correlates strongly with solvent polarity and reaction temperature:

| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Methanol | 25 | 78 | 18 |

| Dichloroethane | 40 | 82 | 12 |

| Tetrahydrofuran | 25 | 65 | 24 |

Data adapted from analogous procedures. Dichloroethane enhances imine stability at elevated temperatures, while methanol facilitates proton transfer but may slow reduction kinetics.

Stoichiometric Considerations

Molar ratios of ketone:amine:reducing agent significantly impact yield:

- Ketone Excess : >1.2 equiv of tetrahydropyran-4-one drives imine formation but complicates purification.

- Reducing Agent : STAB (1.5 equiv) outperforms NaBH3CN in non-protic solvents due to enhanced solubility.

Hydrochloride Salt Formation

Protonation and Crystallization

The free base is converted to the hydrochloride salt via acid treatment:

Procedure :

N-(2,5-Dimethylphenyl)oxan-4-amine (5.0 g, 21.3 mmol) is dissolved in anhydrous diethyl ether (50 mL). Hydrogen chloride gas is bubbled through the solution at 0°C until precipitation ceases. The white solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (5.4 g, 95%).

Critical Parameters :

- Solvent : Ether or ethyl acetate minimizes salt solubility.

- Temperature : Low temperatures (<10°C) prevent decomposition.

Polymorphism and Stability

The hydrochloride salt exhibits two polymorphic forms:

- Form I : Needle-like crystals (mp 148–150°C).

- Form II : Plate-like crystals (mp 142–144°C).

Stability studies indicate Form I is thermodynamically stable under ambient conditions.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

δ 6.97 (d, J = 7.6 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.58 (d, J = 7.6 Hz, 1H, ArH), 3.92–3.85 (m, 2H, OCH2), 3.45–3.38 (m, 2H, NCH2), 2.79 (quin, J = 6.8 Hz, 1H, CH), 2.28 (s, 3H, CH3), 2.24 (s, 3H, CH3), 1.92–1.78 (m, 4H, CH2).

IR (KBr) :

ν 3280 (N-H stretch), 2925 (C-H), 1602 (C=C aromatic), 1120 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/MeCN, 1 mL/min) shows ≥98% purity with retention time = 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Research

N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride is being investigated for its potential therapeutic properties. Preliminary studies suggest that compounds with similar structures may exhibit significant biological activity, including:

- Antidepressant Effects : Investigations into the compound's interaction with serotonin receptors indicate potential antidepressant properties, similar to those observed in other phenylpiperidine derivatives .

- Neuropharmacological Studies : The compound is being explored for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Modification of Functional Groups : The presence of an amine group allows for further derivatization, enabling the creation of analogs with potentially enhanced biological activity or different pharmacokinetic profiles.

Biological Studies

Research is ongoing to elucidate the mechanisms of action of this compound:

- Target Interaction Studies : Investigations focus on how this compound interacts with specific biological targets, including enzymes and receptors. Understanding these interactions is crucial for developing targeted therapies.

- In Vitro Assays : Various assays are being employed to assess the compound's efficacy and safety profile, providing insights into its therapeutic potential.

Several case studies illustrate the applications of this compound:

- Case Study on Antidepressant Activity : A study investigated the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral tests associated with mood enhancement, suggesting its potential as an antidepressant agent .

- Synthesis of Novel Derivatives : Researchers successfully synthesized several derivatives based on this compound. These derivatives exhibited varying degrees of biological activity, demonstrating the compound's utility as a precursor in drug development.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating the activity of enzymes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Herbicide Research

highlights N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. Key comparisons include:

Key Findings :

Pharmaceutical Analogs and Impurities

and describe local anesthetics (e.g., ropivacaine) and their impurities, which share structural motifs with the target compound:

Key Findings :

- Substituent Position : The 2,6-dimethylphenyl configuration is common in anesthetics (e.g., ropivacaine), whereas the 2,5-dimethylphenyl group (target compound) is atypical in pharmaceuticals, suggesting divergent applications .

- Regulatory Considerations : Compounds like sibutramine hydrochloride have been withdrawn due to safety concerns, underscoring the importance of substituent effects on toxicity .

Biological Activity

N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound features an oxan ring and a substituted aniline moiety. This unique configuration is believed to contribute to its biological interactions. The compound is classified as an amine and exhibits properties that may influence its solubility and permeability across biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, particularly those involved in neurotransmission. For instance, it may inhibit acetylcholinesterase (AChE), leading to enhanced cholinergic signaling, which is beneficial in neurodegenerative conditions such as Alzheimer's disease.

- Receptor Modulation : It may interact with different receptors, potentially modulating pathways related to inflammation and cancer progression. This modulation can lead to altered cellular responses that are critical for therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies have suggested that the compound possesses anticancer activity against various tumor cell lines. Structure-activity relationship studies indicate that modifications to the aniline structure can enhance its potency against cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in treating conditions characterized by excessive inflammation.

- Antimicrobial Activity : Some studies have reported antimicrobial effects, indicating potential applications in combating bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited AChE activity with an IC50 value indicating significant potency compared to standard inhibitors.

- Cytotoxicity Assessments : Cytotoxicity tests on human cancer cell lines revealed that the compound induces apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent.

- Inflammation Models : Animal models of inflammation showed reduced symptoms when treated with the compound, supporting its anti-inflammatory claims.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Evidence Source |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; structure modifications enhance potency. | In vitro studies |

| Anti-inflammatory | Reduces symptoms in animal models of inflammation. | Animal studies |

| Antimicrobial | Exhibits antimicrobial effects against certain bacterial strains. | Laboratory assays |

| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. | Enzyme assays |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for proton/carbon assignments, infrared (IR) spectroscopy for functional group analysis (e.g., amine and oxane moieties), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency. UV-Vis spectroscopy (λmax ~255 nm) may assist in purity assessment .

Q. How should researchers determine the purity of this compound?

- Methodology : Use reversed-phase HPLC with UV detection (optimized for amine-containing compounds) and compare against certified reference standards. Quantitative NMR (qNMR) with deuterated solvents (e.g., D₂O or DMSO-d₆) and internal standards (e.g., sodium 3-trimethylsilylpropionate) provides complementary purity data. Gravimetric analysis after recrystallization can validate synthetic yield .

Q. What safety protocols are critical when handling this hydrochloride salt?

- Protocols : Use fume hoods for powder handling, nitrile gloves, and safety goggles. Avoid inhalation of aerosols; store at -20°C in airtight containers. Follow GHS safety phrases (P201, P202, P210) for flammability and reactivity . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical assistance.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Experimental Design : Grow single crystals via slow evaporation (e.g., methanol/water). Collect diffraction data (Mo-Kα radiation, 100K) and refine using SHELXL. Validate thermal parameters with ORTEP-3 for displacement ellipsoid visualization. Address disorder in the oxane ring using PART instructions in SHELX . Report Flack parameter (<0.1) to confirm absolute configuration .

Q. What advanced strategies identify synthetic impurities in this compound?

- Methodology : Employ LC-MS/MS with electrospray ionization (ESI+) to detect byproducts (e.g., N-alkylation side products). Compare retention times against EP impurity standards (e.g., N-(2,6-dimethylphenyl)pyridine-2-carboxamide). Use mass defect filtering to distinguish isotopic clusters . Accelerated stability studies (40°C/75% RH for 6 months) can reveal degradation pathways.

Q. How can computational modeling predict the compound’s solubility and stability?

- Approach : Perform molecular dynamics simulations (AMBER or GROMACS) to study solvation in aqueous buffers. Use COSMO-RS for solubility parameter prediction. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess protonation states of the amine group under physiological pH .

Q. What crystallographic challenges arise in validating hydrogen-bonding networks?

- Analysis : Refine hydrogen atom positions using SHELXL’s HFIX commands. Validate intermolecular interactions (e.g., N–H···Cl) via Mercury’s contact analysis. For weak H-bonds, compare geometric criteria (d < 3.2 Å, angle > 120°) against Cambridge Structural Database (CSD) statistics .

Q. How do conflicting NMR and crystallography data for conformational isomers get resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.